molecular formula C3H4N2O B1348784 2-Methyl-1,3,4-oxadiazole CAS No. 3451-51-2

2-Methyl-1,3,4-oxadiazole

Cat. No. B1348784
CAS RN: 3451-51-2
M. Wt: 84.08 g/mol
InChI Key: ZMSIFDIKIXVLDF-UHFFFAOYSA-N
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Description

2-Methyl-1,3,4-oxadiazole is a nitrogen and oxygen containing heterocycle . It is one of the four isomers of oxadiazole . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles often involves cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . Another method involves the generation of the iminoxy radical through anodic oxidation for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from N-benzyl amidoximes .


Molecular Structure Analysis

The molecular formula of 2-Methyl-1,3,4-oxadiazole is C3H4N2O . Its average mass is 84.077 Da and its monoisotopic mass is 84.032364 Da .


Chemical Reactions Analysis

The transformation of 1,3,4-oxadiazoles proceeds through 1.5-Hydrogen Atom Transfer (1,5-HAT) and intramolecular cyclization . Another reaction involves the nucleophilic attack of amine at the pyridinium ring, followed by ring opening, abstraction of HCl by Et3N, and cis-trans isomerization of both C=C bonds of the substituent .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-1,3,4-oxadiazole include a density of 1.1±0.1 g/cm3, boiling point of 123.1±23.0 °C at 760 mmHg, vapour pressure of 16.3±0.2 mmHg at 25°C, and enthalpy of vaporization of 34.6±3.0 kJ/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • A novel strategy for synthesizing 1,3,4-oxadiazoles involves direct annulation of hydrazides with methyl ketones, demonstrating efficient C-C bond cleavage via oxidative processes (Gao et al., 2015).
  • Eco-friendly and high-yield synthesis of 2-aryl-1,3,4-oxadiazoles is achieved using hydrazides and 1,1-dichloro-2-nitroethene in water, without the need for catalysts (Zhu et al., 2015).

Industrial and Material Applications

  • Oxadiazole derivatives, including 1,3,4-oxadiazoles, are used as corrosion inhibitors for mild steel, demonstrating high efficiency in acidic environments (Kalia et al., 2020).
  • In materials science, 2-methyl-1,3,4-oxadiazole derivatives show potential in organic light-emitting diodes (OLEDs) due to their thermally activated delayed fluorescence properties (Cooper et al., 2022).

Biological Interactions and Medicinal Chemistry

  • 1,3,4-Oxadiazoles, including 2-methyl variants, are prominent in drug research due to their low lipophilicity and bioactivity potential, exhibiting antibacterial and enzyme inhibition properties (Virk et al., 2023).
  • The 1,3,4-oxadiazole scaffold is associated with diverse biological activities, including anticonvulsant, antidepressant, and antimicrobial effects, making it a valuable compound in novel drug development (Khalilullah et al., 2012).

Antimicrobial and Anticancer Potential

  • 2,5-Disubstituted 1,3,4-oxadiazole derivatives exhibit broad-spectrum antibacterial and antifungal activities, potentially outperforming known antibiotics (Kumar et al., 2022).
  • Derivatives of 1,3,4-oxadiazole have shown significant anti-cancer activity, often exceeding the effects of reference drugs in various cancer cell lines (Glomb et al., 2018).

Safety And Hazards

It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . If inhaled or in case of skin or eye contact, it is recommended to move the person into fresh air, give artificial respiration if not breathing, wash off with soap and plenty of water, and flush eyes with water as a precaution .

Future Directions

There is a growing interest in heterocyclic systems of 1,3,4-oxadiazoles due to their versatility in the arsenal of drug discovery . New methods of obtaining complex structures containing oxadiazole rings are being sought . The development of novel 1,3,4-oxadiazole-based drugs through structural modifications is important to ensure high cytotoxicity towards malignant cells .

properties

IUPAC Name

2-methyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O/c1-3-5-4-2-6-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSIFDIKIXVLDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50339756
Record name 2-methyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,3,4-oxadiazole

CAS RN

3451-51-2
Record name 2-methyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,3,4-oxadiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
C Ainsworth, RE Hackler - The Journal of Organic Chemistry, 1966 - ACS Publications
Caled,%--Found,%-/-Proton position, t-. HNCHN Rz Rs 2.88 40.00 34.56 3.19 39.71 1.27 1.27 4.80 33.32 43.04 5.00 33.26 7.42 1.47 6.17 28.56 48.77 6.77 28.33 7.06, 8.60 1.52 7.19 …
Number of citations: 36 pubs.acs.org
IP Bachkovskii, VA Chuiguk - Chemistry of Heterocyclic Compounds, 1975 - Springer
5-Amino-1,3,4-oxadiazolium perchlorates react with 1,3-carbonyl-functional compounds to give 1,3,4-oxadiazolo[3,2-α]pyrimidinium perchlorates. The latter are cleaved by both alkali …
Number of citations: 1 link.springer.com
SG Pil'o, VS Brovarets, TK Vinogradova… - Russian Journal of …, 2001 - Springer
The available 2-benzoylamino-3,3-dichloroacrylonitrile and its analogs when treated with excess hydrazine hydrate convert to 2-aryl-4-cyano-5-hydrazinooxazoles. The products are …
Number of citations: 7 link.springer.com
N Rao, VK Chb, K Madhuri, AK Chc… - 2013 - researchgate.net
New novel derivatives of 2-(4-substituted phenoxy)-1, 3, 2-benzodioxa phosphole-2-oxide with 1, 3, 4-oxadiazole System were prepared by the reaction between 2-(4-substituted …
Number of citations: 10 www.researchgate.net
P Leonczak, LJ Gao, AT Ramadori… - …, 2014 - Wiley Online Library
In recent years, DAPK‐related apoptosis‐inducing protein kinase 2 (DRAK2) has emerged as a promising target for the treatment of a variety of autoimmune diseases and for the …
Y Karpenko, L Omelyanchik… - Chemistry and Chemical …, 2018 - science.lpnu.ua
1The synthesis of new hybrides 1, 3, 4-oxadiazol-2-thione with acridine 9 (10H)-one is carried out. Their structure is confirmed by LC-MS, IR-, 1H and 13C NMR-spectroscopy. The …
Number of citations: 11 science.lpnu.ua
M Caldera-Villalobos, AM Herrera-González… - Journal of Coatings …, 2022 - Springer
In this work, hexa-substituted cyclotriphosphazenes bearing 1,3,4-oxadiazole groups as fluorophores were employed in the formation of thin films. The cyclotriphosphazenes …
Number of citations: 2 link.springer.com
I Hirao, Y Kato, T Hayakawa, H Tateishi - Bulletin of the Chemical …, 1971 - journal.csj.jp
The reaction of 5-nitro-2-furimidoylhydrazine (I) with diacetyl or furil gave 3-(5-nitro-2-furyl)-5,6-disubstituted-1,2,4-triazine derivatives (IIa, b). Refluxing I in a large excess of ethyl …
Number of citations: 13 www.journal.csj.jp
GV Boyd, SR Dando - Journal of the Chemical Society C: Organic, 1970 - pubs.rsc.org
Protonation and alkylation of some simple 1,3,4-oxadiazoles has been studied, and a new synthesis of 1,3,4-oxadiazoles is described. Numerous 3-aryl-1,3,4-oxadiazolium salts, …
Number of citations: 17 pubs.rsc.org
M Caldera-Villalobos, M Martins-Alho… - Colloid and Polymer …, 2019 - Springer
Stabilization of metallic nanoparticles in colloidal solutions has been realized by different capping agents. Heterocyclic compounds can interact with metallic surfaces, and some authors …
Number of citations: 3 link.springer.com

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